Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate
Description
Structural Overview and Nomenclature
The molecular architecture of ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate features a fused bicyclic system: a thiophene ring condensed with a pyrimidine ring. Key structural attributes include:
- Fused Ring System : Thieno[2,3-d]pyrimidine core (thiophene fused at the 2,3-positions to pyrimidine).
- Substituents :
- Chlorine atom at position 4 of the pyrimidine ring.
- Ethyl ester group at position 5 of the thiophene ring.
The IUPAC name, This compound, reflects this substitution pattern. Its molecular formula is C₉H₇ClN₂O₂S , with a molecular weight of 242.68 g/mol .
| Property | Value |
|---|---|
| CAS Registry Number | 1216013-63-6 |
| Molecular Formula | C₉H₇ClN₂O₂S |
| Molecular Weight | 242.68 g/mol |
| SMILES Notation | CCOC(=O)C1=C2N=C(Cl)N=C2S=C1 |
Historical Development in Heterocyclic Chemistry
The synthesis of thienopyrimidine derivatives dates to mid-20th-century efforts to explore purine bioisosteres. Early routes relied on Gewald reactions , which involve cyclocondensation of ketones, cyanides, and sulfur to form 2-aminothiophenes, followed by pyrimidine ring closure. For this compound, key milestones include:
- Thorpe-Ziegler Cyclization : Used to construct the pyrimidine ring from thiophene precursors, often involving POCl₃ for chlorination.
- Microwave-Assisted Synthesis : Reduced reaction times from hours to minutes (e.g., 40–80% yields via one-pot protocols).
- Modern Tandem Cyclizations : Streamlined approaches using ethyl cyanoacetate, ketones, and S₈ under catalytic conditions, achieving step economy.
A 2020 study demonstrated a four-component reaction combining ketones, ethyl cyanoacetate, sulfur, and formamide to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones in a single step, highlighting advances in green chemistry.
Role in Medicinal Chemistry and Drug Discovery
The compound’s structural resemblance to adenine and guanine enables interactions with enzymes and receptors, driving its use in drug design:
Key Therapeutic Applications
Notable Derivatives
- PRX-08066 : A serotonin 5-HT₂B receptor antagonist in phase II trials for pulmonary hypertension.
- Relugolix : GnRH receptor antagonist approved for endometriosis.
- PI3Kα Inhibitors : Thienopyrimidines with >100-fold selectivity over mTOR.
The compound’s ethoxyl group enhances solubility, while the chlorine atom modulates electronic effects for target binding. For example, in PI3K inhibitors, the chlorine stabilizes hydrophobic interactions with the ATP-binding pocket.
Properties
IUPAC Name |
ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)5-3-15-8-6(5)7(10)11-4-12-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFSKNOBTNLWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis generally proceeds via the formation of thieno[2,3-d]pyrimidin-4-one intermediates, which are subsequently chlorinated and esterified to yield the target compound.
Cyclization of Precursors:
The initial step involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or formamide to form thieno[2,3-d]pyrimidin-4-one derivatives. This cyclization constructs the fused pyrimidine-thiophene core essential for further functionalization.Chlorination at the 4-Position:
The 4-position carbonyl group in the pyrimidinone intermediate is converted to a chloro substituent using phosphorus oxychloride (POCl₃). This reaction is typically performed by adding POCl₃ dropwise to a cooled solution of the pyrimidinone derivative, followed by refluxing for several hours (4–12 h) to ensure complete chlorination. The reaction mixture is then quenched with ice water and neutralized with ammonia solution to isolate the 4-chlorothieno[2,3-d]pyrimidine derivatives with yields ranging from 40% to 80%.Esterification:
The carboxylate group is introduced as an ethyl ester, either by starting from ethyl-substituted precursors or by esterification of the corresponding acid derivatives during synthesis.
Industrial and Large-Scale Synthesis Considerations
For industrial production, optimization focuses on maximizing yield and purity while maintaining scalability:
Catalysts and Reaction Control:
Efficient catalysts and controlled reaction environments (temperature, atmosphere) are employed to improve the selectivity and yield of chlorination and esterification steps.Purification:
Due to the moisture sensitivity and reactivity of 4-chlorothieno[2,3-d]pyrimidine derivatives, purification is often minimized or avoided after chlorination, proceeding directly to subsequent reactions.
Pd/C-Catalyzed Sonogashira Coupling for Derivative Synthesis
A significant preparation method related to ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate involves palladium-catalyzed coupling reactions, which can functionalize the 4-chloro substituent to create alkynyl derivatives.
Catalytic System:
The combination of Pd/C (10%), CuI, and triphenylphosphine (PPh₃) in the presence of triethylamine as a base facilitates the Sonogashira coupling of 4-chlorothieno[2,3-d]pyrimidines with terminal alkynes in methanol solvent.Reaction Conditions:
Typical conditions involve heating the reaction mixture at 60–65 °C for 5–10 hours under a nitrogen atmosphere.Yields and Solvent Effects:
Methanol was found to be the superior solvent, providing yields up to 90% after 10 hours. Other solvents such as tetrahydrofuran, acetonitrile, 1,4-dioxane, and dimethylformamide also afforded good yields but generally required higher temperatures (80 °C) and longer reaction times (10–14 h).Catalyst Recyclability:
Pd/C catalyst was shown to be recyclable with an 85% conversion rate upon reuse, highlighting its practicality for larger scale synthesis.
Summary of Key Experimental Data
Detailed Reaction Procedure Example for Chlorination
- Dissolve the thieno[2,3-d]pyrimidin-4-one derivative (1 equivalent) in an appropriate solvent.
- Cool the solution to 0 °C in an ice bath.
- Add phosphorus oxychloride (POCl₃, approximately 18.9 equivalents) dropwise with stirring.
- Heat the reaction mixture under reflux for 4 to 12 hours.
- Slowly pour the reaction mixture onto ice/water.
- Neutralize with 33% ammonia solution.
- Extract the organic layer with ethyl acetate, dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the 4-chlorothieno[2,3-d]pyrimidine derivative.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Cyclization Reactions: Catalysts such as palladium complexes and reaction conditions involving elevated temperatures and inert atmospheres are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary applications stem from its role as a building block for synthesizing complex heterocyclic compounds and its potential as an inhibitor of biological targets involved in various disease pathways.
Applications in Chemistry
This compound serves as a crucial building block in synthesizing complex heterocyclic compounds. These compounds are explored for their potential biological activities. The compound can undergo substitution reactions, with the chloro group at the 4-position being replaced by nucleophiles like amines, thiols, and alkoxides. It can also participate in oxidation and reduction reactions using reagents like hydrogen peroxide or sodium borohydride to form different derivatives, as well as cyclization reactions, often employing catalysts like palladium complexes under specific conditions.
Preparation Methods
The synthesis of this compound typically involves cyclization of precursors, such as the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones, which are then functionalized. Industrial production involves optimized reaction conditions, efficient catalysts, and controlled environments to ensure high yield and purity for large-scale synthesis.
Applications in Biology
This compound is investigated for its potential to inhibit various biological targets, including enzymes and receptors involved in disease pathways.
Applications in Medicine
This compound is explored for potential therapeutic uses, including anti-inflammatory, anticancer, and antimicrobial activities. Certain derivatives of pyrimidines, which can be synthesized using this compound, have demonstrated anticancer, antiviral, and antibacterial properties . Thienopyrimidine derivatives, closely related to this compound, are also used in treating viral infections and bone diseases like osteoporosis, and as adenosine A2A receptor antagonists for Parkinson’s disease.
Applications in Industry
Mechanism of Action
The mechanism of action of ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
The following analysis compares ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate with structurally related compounds, focusing on structural variations, synthetic routes, physicochemical properties, and biological relevance.
Structural Isomers and Analogues
A. 4-Chlorothieno[2,3-d]pyrimidine vs. 4-Chlorothieno[3,2-d]pyrimidine
- 4-Chlorothieno[2,3-d]pyrimidine (CAS: 14080-59-2): Features a thiophene ring fused to pyrimidine at the [2,3] position. Melting point: 105°C .
- 4-Chlorothieno[3,2-d]pyrimidine (CAS: 16269-66-2): Thiophene fused at the [3,2] position. Melting point: 125–126°C .
- Key Difference : The altered fusion position modifies ring conjugation and steric effects, influencing reactivity and intermolecular interactions.
B. Furopyrimidine Analogues
- Ethyl 4-chloro-6-methylfuro[2,3-d]pyrimidine-5-carboxylate (CAS: Not provided): Replaces the thiophene ring with a furan (oxygen-containing) ring. Synthesized via reflux with phosphorus oxychloride (POCl₃), yielding 76% . This compound serves as a precursor for PI3K-α inhibitors, demonstrating the impact of heteroatom substitution (S → O) on biological activity .
C. Pyrrolopyrimidine Derivatives
- Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (CAS: 144927-57-1): Contains a pyrrole ring fused to pyrimidine. Molecular formula: C₉H₈ClN₃O₂.
Physicochemical and Reactivity Comparisons
*Calculated based on formula C₁₀H₁₁ClN₂O₃.
Key Observations :
Chlorine Position : Chlorine at C4 acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or piperazine) to generate bioactive derivatives .
Heteroatom Effects: Thieno (sulfur) analogues exhibit higher lipophilicity than furo (oxygen) derivatives, impacting membrane permeability and bioavailability.
Ester Flexibility : The ethyl ester group at C5 allows hydrolysis to carboxylic acids for further functionalization .
Biological Activity
Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a heterocyclic compound that serves as a building block for synthesizing more complex derivatives with potential therapeutic applications. The thienopyrimidine scaffold is particularly noteworthy for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of thienopyrimidine derivatives, including this compound, often involves:
- Enzyme Inhibition : These compounds can inhibit various enzymes linked to disease pathways, affecting cell proliferation and survival.
- Receptor Interaction : They may also interact with specific receptors, modulating signaling pathways critical for cancer progression and inflammation.
The pharmacokinetics of these compounds can vary based on their structural features, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound and its derivatives. For instance:
- In vitro Cytotoxicity : Studies have shown that derivatives exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The compound demonstrated an IC50 value indicating effective anti-proliferative activity while maintaining a favorable selectivity index compared to normal cells (MCF-10A) .
| Compound | Cell Line | IC50 (μg/mL) | Selectivity Index |
|---|---|---|---|
| This compound | MCF-7 | 28.89 | 12.7 |
| Ethyl 4-amino-thieno[2,3-d]pyrimidine | MCF-7 | 13.42 | 25 |
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives possess antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, showcasing potential as an antimicrobial agent in pharmaceutical applications.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several thienopyrimidine derivatives on BALB 3T3 fibroblast cells using the NRU assay. The results indicated that these compounds exhibited low cytotoxicity at therapeutic concentrations, making them suitable candidates for further anti-tumor studies .
- Selectivity Profile : Another investigation highlighted the selectivity of ethyl 4-chlorothieno[2,3-d]pyrimidine derivatives towards cancer cells over non-cancerous cells. The selectivity index was calculated to be significantly higher than standard chemotherapeutic agents like Cisplatin, suggesting a promising therapeutic window for these compounds in cancer treatment .
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate, and how can reaction conditions be optimized to improve yields?
The compound is typically synthesized via cyclization and chlorination steps. A validated method involves refluxing the precursor (e.g., thieno[2,3-d]pyrimidine derivatives) with phosphorus oxychloride (POCl₃) as a chlorinating agent. For example, a 76% yield was achieved by refluxing 15.57 mmol of the precursor with 18.2 equivalents of POCl₃ for 3 hours, followed by neutralization and extraction . Optimization strategies include:
- Adjusting molar ratios of POCl₃ to precursor (excess POCl₃ ensures complete chlorination).
- Monitoring reaction time to avoid over-chlorination or side reactions.
- Using anhydrous conditions to minimize hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. Key markers include:
- ¹H NMR : Signals for the ethyl ester group (δ ~4.2–4.3 ppm, quartet) and aromatic protons in the thienopyrimidine ring (δ ~7.0–8.5 ppm).
- ¹³C NMR : Carbonyl peaks (δ ~160–170 ppm) and chlorine-substituted carbons (δ ~120–140 ppm).
- HRMS : Molecular ion peak matching the exact mass (C₉H₇ClN₂O₂S: calculated m/z 254.99). X-ray crystallography can confirm molecular geometry, as demonstrated for structurally analogous compounds (e.g., triclinic crystal system with Z = 2 and specific hydrogen-bonding interactions) .
Advanced Research Questions
Q. How does the electronic nature of the thienopyrimidine scaffold influence reactivity in nucleophilic substitution reactions?
The electron-deficient thienopyrimidine core enhances susceptibility to nucleophilic attack at the 4-chloro position. Computational studies (e.g., DFT calculations) reveal that the chlorine atom’s electron-withdrawing effect polarizes the C-Cl bond, facilitating displacement by nucleophiles like amines or alkoxides. Kinetic studies show that reactions proceed via an SNAr mechanism, with rate acceleration in polar aprotic solvents (e.g., DMF or DMSO) .
Q. What structural modifications to this compound enhance its bioactivity as a kinase inhibitor intermediate?
Structure-activity relationship (SAR) studies highlight:
- Ester Group Replacement : Substituting the ethyl ester with a methyl or tert-butyl group alters lipophilicity, impacting cell permeability .
- Heterocycle Functionalization : Introducing electron-donating groups (e.g., methoxy) at the 6-position increases binding affinity for ATP pockets in kinases .
- Chlorine Substitution : Replacing chlorine with fluorine or methylsulfanyl groups modulates selectivity across kinase families (e.g., VEGFR-2 vs. EGFR) .
Q. How can contradictions in reported synthetic yields for this compound be resolved?
Discrepancies in yields (e.g., 60–90%) often arise from:
- Purity of Starting Materials : Impurities in the thienopyrimidine precursor can reduce chlorination efficiency.
- Workup Protocols : Incomplete neutralization of POCl₃ may lead to hydrolysis of the product.
- Solvent Choice : Anhydrous acetonitrile vs. ethyl acetate affects reaction homogeneity and side-product formation. Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagent grades) are recommended .
Q. What mechanistic insights explain the regioselectivity of chlorination in thienopyrimidine derivatives?
Chlorination regioselectivity is governed by:
- Ring Strain : The thieno[2,3-d]pyrimidine system directs electrophilic attack to the 4-position due to lower activation energy compared to other positions.
- Electronic Effects : Electron density maps (calculated via molecular modeling) show maximal positive charge at the 4-carbon, favoring Cl⁻ attack. Experimental validation using isotopic labeling (e.g., ³⁶Cl) confirms this preference .
Methodological Considerations
- Data Analysis : Use multivariate statistical tools (e.g., PCA) to correlate reaction parameters (temperature, solvent, stoichiometry) with yield and purity.
- Crystallography : Employ SHELX software for structure refinement, leveraging its robustness in handling high-resolution data and twinned crystals .
- Toxicity Screening : Follow ECHA guidelines for handling chlorinated heterocycles, including waste disposal protocols and hazard assessments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
